![molecular formula C9H12FNO2S B7528779 N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide, also known as Fencamfamine, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances their effects on the central nervous system. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide also stimulates the release of these neurotransmitters from presynaptic neurons, further enhancing their effects.
Biochemical and Physiological Effects
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been shown to have a range of biochemical and physiological effects. It increases locomotor activity and enhances cognitive function, including attention and memory. It also has a stimulant effect on the central nervous system, leading to increased alertness and wakefulness. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has also been shown to have an anorectic effect, reducing food intake and body weight.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a well-characterized mechanism of action and has been extensively studied in animal models. However, there are also limitations to its use. It has a short half-life and is rapidly metabolized, making it difficult to maintain consistent levels in the body. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Orientations Futures
There are several future directions for the study of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been shown to improve attention and cognitive function in animal models, and further research is needed to determine its potential as a treatment for ADHD. Another area of interest is its effects on the reward system in the brain. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been shown to increase the release of dopamine, which plays a key role in the reward system. Further research is needed to determine the potential of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide as a treatment for addiction and other disorders related to the reward system.
Méthodes De Synthèse
The synthesis of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide involves the reaction of 2-fluoroacetophenone with ethylmagnesium bromide to form 2-(2-fluorophenyl)ethanol. This is then treated with methanesulfonyl chloride to form N-[2-(2-fluorophenyl)ethyl]methanesulfonamide. The compound is typically obtained as a white crystalline powder and is soluble in organic solvents such as methanol and ethanol.
Applications De Recherche Scientifique
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood, attention, and motivation. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has also been used to study its effects on locomotor activity and cognitive function.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-14(12,13)11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFNSDMCWTEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

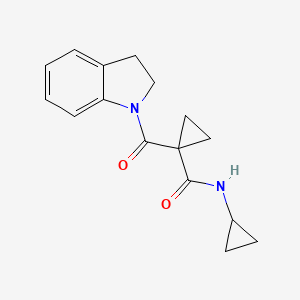
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

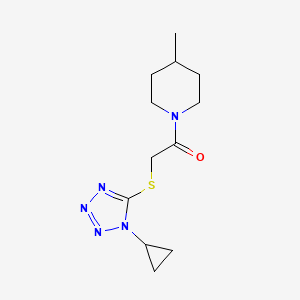
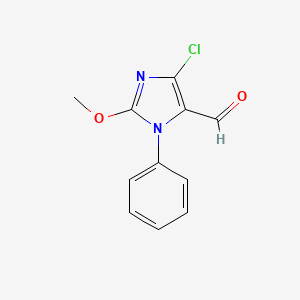
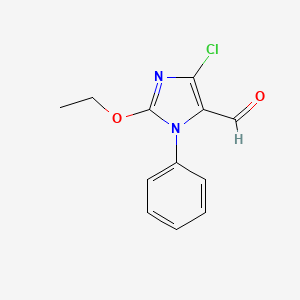


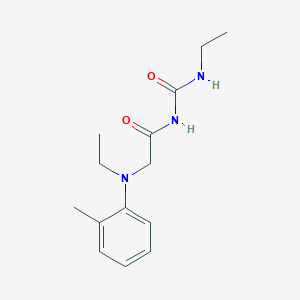
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
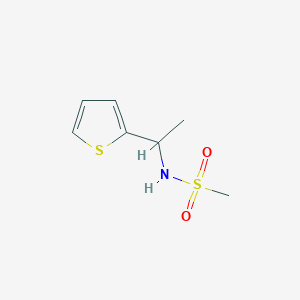
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)